molecular formula C23H18N4O3S B3283006 (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid CAS No. 76029-89-5

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

Cat. No.: B3283006
CAS No.: 76029-89-5
M. Wt: 430.5 g/mol
InChI Key: DIUMJILQVJWZRI-XHPQRKPJSA-N
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Description

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a synthetic intermediate featuring a trityloxy (triphenylmethoxy) group attached to the imino nitrogen of a 1,2,4-thiadiazole-acetic acid backbone. The Z-isomer configuration is essential for antimicrobial efficacy, as the E-isomer exhibits negligible β-lactamase stability . These compounds are synthesized via oximation, alkylation, and cyclization steps, often optimized for industrial scalability .

Properties

IUPAC Name

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMJILQVJWZRI-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=NSC(=N4)N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, particularly in understanding enzyme mechanisms and pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the trityloxyimino moiety can participate in electrophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antimicrobial activity and pharmacokinetic properties of these compounds are heavily influenced by the alkoxy group (R) on the imino moiety. Key analogs include:

Compound Name (Z-isomer) Substituent (R) Associated Antibiotic Generation Key Features
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid Methoxy (-OCH₃) Cefozopran Fourth Broad-spectrum activity; synthesized via cyanoacetamide with 29.8% yield
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid Ethoxy (-OC₂H₅) Ceftaroline fosamil Fifth MRSA activity; uses bromination-KSCN cyclization
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid Fluoromethoxy (-OCH₂F) Experimental N/A Enhanced stability; confirmed by X-ray crystallography

Key Observations :

  • Methoxy Derivative : The most widely used, forming the side chain of fourth-generation cephalosporins like cefozopran. Its synthesis prioritizes Z-isomer purity (>98%) via O-methylation with barium oxide .
  • Ethoxy Derivative: Critical for fifth-generation ceftaroline fosamil, which targets methicillin-resistant Staphylococcus aureus (MRSA). Ethoxyimino synthesis involves phosphorus oxychloride-mediated cyclization .
  • Its stereochemistry was unambiguously confirmed via X-ray analysis .

Challenges :

  • Z-Isomer Purity : Barium oxide and hydroxide are critical for selective O-methylation to avoid E-isomer formation .
  • Scalability: Methoxyimino derivatives use dichloroethane solvent and triphenylphosphine for high-yield thioester intermediates (98.1%) .

Biological Activity

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial properties, and provides insights into its potential applications in drug development.

Structural Characteristics

The compound has the molecular formula C₁₃H₁₃N₅O₃S and a molecular weight of approximately 301.34 g/mol. Its unique structure features a thiadiazole ring, which is known for its biological activity, and a trityloxyimino group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to interact with biological macromolecules, particularly bacterial ribosomes, potentially inhibiting protein synthesis .

Antimicrobial Properties

  • Antibacterial Activity :
    • The compound shows promising results against various bacterial strains. Its structure suggests it may function similarly to other thiadiazole derivatives known for their antimicrobial effects.
    • Comparative studies reveal that compounds with similar scaffolds often exhibit potent antibacterial activity .
  • Antifungal Activity :
    • Preliminary assays indicate that this compound is effective against certain fungal pathogens, making it a candidate for further pharmacological evaluation .

The mechanism by which this compound exerts its biological effects appears to involve binding to ribosomal sites in bacteria, thereby disrupting protein synthesis. This action is consistent with other thiadiazole derivatives that have been shown to inhibit bacterial growth through similar mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, highlighting the potential of this compound:

StudyFindings
Khan et al. (2023)Investigated the antibacterial properties of thiadiazole derivatives; found significant activity against Gram-positive and Gram-negative bacteria .
Maddila et al. (2016)Reported anti-inflammatory properties in related thiadiazole compounds, suggesting broad therapeutic potential .
Yang et al. (2012)Identified anticancer activities in thiadiazole derivatives, indicating possible applications in oncology .

Synthesis Methods

Various synthesis methods have been developed for this compound. The synthetic routes often involve the reaction of 5-amino-1,2,4-thiadiazole with appropriate imino-acetic acid derivatives under controlled conditions to yield the target compound .

Q & A

Q. Characterization :

  • MS and ¹H NMR confirm intermediates and final product .
  • IR Spectroscopy verifies functional groups (e.g., C=O at 1720 cm⁻¹, N–H at 3400 cm⁻¹) .

Basic: Which analytical techniques are critical for confirming the Z-isomer configuration?

Methodological Answer:

  • ¹H NMR Coupling Constants : The Z-isomer exhibits distinct coupling patterns (e.g., J = 8–10 Hz for imino protons) due to restricted rotation around the C=N bond .
  • X-ray Crystallography : Resolves spatial arrangement; the Z-configuration shows a dihedral angle <30° between the thiadiazole and iminoacetate planes .
  • Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) differentiates Z- and E-isomers based on retention times .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key optimizations include:

Step Optimal Conditions Yield/Purity
Alkylationn(cyanocetamide):n(NaNO₂):n(H₂SO₄) = 1:1.5:289.1% yield
HydrolysisKOH, 55°C, 7 h92% purity
CyclizationBromine in CCl₄, 0°C, followed by KSCN in DMF78% yield

Contradictions : reports a 57% overall yield using etherification, while achieves 89.1% via optimized alkylation. The discrepancy highlights the impact of stoichiometric ratios and temperature control.

Advanced: What strategies ensure stereochemical fidelity during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Low-temperature bromination (0°C) favors the Z-isomer due to steric hindrance, while higher temperatures promote E-isomer formation .
  • Protecting Groups : Trityloxy protection stabilizes the Z-configuration by preventing tautomerization .
  • Stereoselective Alkylation : Use of bulky bases (e.g., BaO/Ba(OH)₂·8H₂O) during O-methylation enforces Z-selectivity .

Advanced: How does structural modification of this compound enhance β-lactam antibiotic activity?

Methodological Answer:

  • Sidechain Role : The (Z)-imino group and 5-amino-thiadiazole moiety improve binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria .
  • SAR Insights :
    • Hydrophobic Trityloxy Group : Enhances membrane penetration in Pseudomonas aeruginosa .
    • Electron-Withdrawing Effects : The thiadiazole ring increases β-lactam stability against hydrolysis by β-lactamases .

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Case Study : (57% yield) uses a 7-step route with etherification, while (89.1% yield) optimizes alkylation and hydrolysis. Critical factors:
    • Catalyst Choice : H₂SO₄ vs. HCl affects protonation rates in oximation .
    • Workup Protocols : Neutralization with NH₃ vs. NaOH impacts byproduct formation .
  • Recommendation : Use Design of Experiments (DoE) to map pH, temperature, and stoichiometry effects.

Advanced: What alternative pathways exist for synthesizing this compound?

Methodological Answer:

  • Skeletal Rearrangement : 3-Amino-5-methoxyisoxazole reacts with alkoxycarbonyl isothiocyanates to form thiadiazole intermediates, bypassing bromination .
  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 h to 30 min with comparable yields (75–80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid
Reactant of Route 2
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

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